2-(3-Aminopropylsulfanylmethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol
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Overview
Description
S-Adenosyl-3-thiopropylamine is a thioadenosine derivative where the hydroxy group at the 5’ position of adenosine is replaced by a 3-aminopropyl group. This compound plays a significant role in polyamine biosynthesis, acting as an aminopropyl group donor for enzymes such as spermine synthase and spermidine synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Adenosyl-3-thiopropylamine can be synthesized from 3-(benzylthio)-1-propanamine and 5’-chloro-5’-deoxyadenosine. The reaction involves the nucleophilic substitution of the chlorine atom in 5’-chloro-5’-deoxyadenosine by the 3-aminopropyl group of 3-(benzylthio)-1-propanamine .
Industrial Production Methods: Industrial production methods for S-Adenosyl-3-thiopropylamine typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: S-Adenosyl-3-thiopropylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol.
Substitution: Nucleophilic substitution reactions are common, where the 3-aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted adenosine derivatives.
Scientific Research Applications
S-Adenosyl-3-thiopropylamine has diverse applications in scientific research:
Mechanism of Action
S-Adenosyl-3-thiopropylamine exerts its effects by donating an aminopropyl group to propylamine transferases such as spermine synthase and spermidine synthase. This transfer is crucial in the biosynthesis of polyamines, which are essential for cell growth and differentiation . The compound acts as an inhibitor for these enzymes, thereby regulating polyamine levels within cells .
Comparison with Similar Compounds
S-Adenosyl-L-homocysteine: Another thioadenosine derivative involved in methylation reactions.
S-Adenosyl-L-methionine: A key methyl donor in various biochemical processes.
5’-Deoxy-5’-methylthioadenosine: Involved in methionine salvage pathways.
Uniqueness: S-Adenosyl-3-thiopropylamine is unique due to its specific role as an aminopropyl group donor in polyamine biosynthesis. Unlike other similar compounds, it directly participates in the synthesis of polyamines, making it a critical regulator of cellular functions .
Properties
IUPAC Name |
2-(3-aminopropylsulfanylmethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O3S/c14-2-1-3-23-4-7-9(20)10(21)13(22-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1-4,14H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRAALGPJJIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCN)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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